molecular formula C13H16N2O3 B016111 6-Hydroxymelatonin CAS No. 2208-41-5

6-Hydroxymelatonin

Cat. No. B016111
CAS RN: 2208-41-5
M. Wt: 248.28 g/mol
InChI Key: OMYMRCXOJJZYKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Hydroxymelatonin has been efficiently achieved through a four-step process starting from melatonin, involving a regioselective Friedel–Crafts acylation followed by a Baeyer–Villiger oxidation, with an overall yield of 48% (Karam et al., 2003).

Molecular Structure Analysis

The molecular structure of 6-Hydroxymelatonin is characterized by its indolic backbone, derived from melatonin, with the addition of a hydroxyl group at the 6th position. This modification significantly influences its chemical reactivity and biological activity. Although specific studies focusing on the detailed molecular structure analysis of 6-Hydroxymelatonin were not identified, insights can be inferred from its synthesis pathway and known chemical behavior.

Chemical Reactions and Properties

6-Hydroxymelatonin exhibits unique chemical properties, including its ability to induce site-specific DNA damage in the presence of metal ions, suggesting its participation in complex biochemical pathways and potential for redox cycling (Sakano et al., 2004). It is also capable of converting Fe(III) to Fe(II), reducing iron-induced lipid peroxidation, showcasing its antioxidative potential and the ability to modulate iron bioavailability (Maharaj, Limson, & Daya, 2003).

Physical Properties Analysis

The physical properties of 6-Hydroxymelatonin, such as solubility, melting point, and stability, are crucial for its biological functions and applications. These characteristics are determined by its molecular structure, particularly the hydroxyl group, which increases its polarity compared to melatonin, potentially affecting its solubility in water and biological fluids. Detailed analyses of these properties were not explicitly covered in the identified research.

Chemical Properties Analysis

The chemical behavior of 6-Hydroxymelatonin is influenced by its functional groups, allowing it to participate in various biochemical reactions. It acts as a free radical scavenger, contributes to oxidative DNA damage mechanisms, and has been implicated in the enzymatic and non-enzymatic reactions within biological systems. Its metabolism involves cytochrome P450 enzymes, which play a role in its hydroxylation and further metabolic transformations (Ma et al., 2005).

Scientific Research Applications

  • Neuroprotective Effects : 6-OHM effectively reduces iron-induced neurotoxicity in the rat hippocampus, highlighting its neuroprotective properties (Maharaj, Daya, Glass, & Maharaj, 2006).

  • Potential in Sepsis Treatment : Both melatonin and 6-OHM show promise in treating sepsis by reducing mitochondrial dysfunction, oxidative stress, and cytokine responses at concentrations achievable in vivo (Galley, Lowes, Allen, Cameron, Aucott, & Webster, 2014).

  • Pineal Function Study : A rapid RIA for 6-hydroxymelatonin sulfate in human plasma and urine facilitates noninvasive study of pineal function (Arendt, Bojkowski, Franey, Wright, & Marks, 1985).

  • Presence in Human Urine : 6-OHM is present in normal human urine at around 20 ng/ml, indicating its role in melatonin synthesis and turnover (Sisak, Markey, Colburn, Zavadil, & Kopin, 1979).

  • Potential Carcinogenic Properties : 6-OHM may have carcinogenic potential as it can induce double-base lesions and oxidative DNA damage in cells (Sakano, Oikawa, Hiraku, & Kawanishi, 2004).

  • Antiatherogenic Effects : While melatonin itself shows little antiatherogenic effect, 6-OHM demonstrates inhibitory effects, suggesting its potential application in atherosclerosis (Seegar, Mueck, & Lippert, 2003).

  • Measurement in Human Plasma : A developed LC/MS method allows for the measurement of melatonin and 6-OHM in human plasma, with a detection limit of less than 2 ng/mL (Härtter, Morita, Bodin, Ursing, Tybring, & Bertilsson, 2001).

  • Role in Antioxidant Activity : Melatonin and its metabolites, including 6-OHM, play a key role in scavenging reactive oxygen and nitrogen species, highlighting its primary function as a free radical scavenger and antioxidant (Tan, Manchester, Terrón, Flores, & Reiter, 2007).

Safety And Hazards

When handling 6-Hydroxymelatonin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Melatonin, including its metabolite 6-Hydroxymelatonin, has potential roles in improving the storage life and quality of fruits and vegetables, aiding in vascular reconnection during the grafting process, and modifying root architecture to enhance nutrient uptake from roots . The production of melatonin-rich food crops through a combination of conventional and modern breeding approaches could lead to increased plant resistance against biotic and abiotic stress, improved crop yields, and enhanced nutraceutical value of produce .

properties

IUPAC Name

N-[2-(6-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-8(16)14-4-3-9-7-15-11-6-12(17)13(18-2)5-10(9)11/h5-7,15,17H,3-4H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYMRCXOJJZYKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176577
Record name 6-Hydroxymelatonin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6-Hydroxymelatonin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004081
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

6-Hydroxymelatonin

CAS RN

2208-41-5
Record name 6-Hydroxymelatonin
Source CAS Common Chemistry
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Record name 6-Hydroxymelatonin
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Record name 6-Hydroxymelatonin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxymelatonin
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Record name 6-HYDROXYMELATONIN
Source FDA Global Substance Registration System (GSRS)
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Record name 6-Hydroxymelatonin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004081
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,180
Citations
DS Maharaj, RB Walker, BD Glass, S Daya - Journal of Chemical …, 2003 - Elsevier
… 6-hydroxymelatonin protects against oxidative stress induced by cyanide in rat brain homogenates. We examined the ability of 6-hydroxymelatonin … that 6-hydroxymelatonin …
DS Maharaj, JL Limson, S Daya - Life sciences, 2003 - Elsevier
… secretory product, melatonin, is able to bind iron, we decided to investigate the potential protective properties of the principal melatonin metabolite and degradant, 6-hydroxymelatonin (6…
R Álvarez-Diduk, A Galano, DX Tan… - The Journal of Physical …, 2015 - ACS Publications
The protection exerted by N-acetylserotonin (NAS) and 6-hydroxymelatonin (6OHM) against oxidative stress was investigated using the density functional theory. It was found that these …
Number of citations: 59 0-pubs-acs-org.brum.beds.ac.uk
DK Lahiri, YW Ge, EH Sharman… - Journal of pineal …, 2004 - Wiley Online Library
… Levels of 6-hydroxymelatonin sulfate were measured … , 6-hydroxymelatonin sulfate were significantly higher than free melatonin in all tissues tested. Levels of 6-hydroxymelatonin sulfate …
B Griefahn, P Bröde, M Blaszkewicz… - Journal of pineal …, 2003 - Wiley Online Library
Cross‐sectional data on urinary 6‐hydroxymelatonin sulfate (6‐OHMS) excretion in children suggest a constant melatonin secretion during growth. The present longitudinal study …
DH Pfluger, CE Minder - Journal of Pineal Research, 1996 - Wiley Online Library
The aim of our study was to examine the effects of 16.7 Hz electromagnetic‐field exposure on pineal melatonin production in healthy humans. The study was based on comparing …
A Cavallo, LM Dolan - Journal of pineal research, 1996 - Wiley Online Library
… Abstract: We investigated the relationship of urinary excretion rate of 6hydroxymelatonin sulfate (SM), the main metabolite of melatonin, with pubertal development and determined the …
T ISHIDA, M HAMADA, M INOUE… - Chemical and …, 1990 - jstage.jst.go.jp
… Thus, N-acetylserotonin and 6-hydroxymelatonin molecules still remain to be … Recently we succeeded in obtaining single crystals of 6-hydroxymelatonin suitable for X—ray study. The …
Number of citations: 12 www.jstage.jst.go.jp
J Arendt, C Bojkowski, C Franey… - The Journal of …, 1985 - academic.oup.com
… and rapid RIA for 6-hydroxymelatonin sulfate in human plasma and urine. Physiological studies revealed that both plasma and urinary levels of 6-hydroxymelatonin sulfate were closely …
Number of citations: 432 0-academic-oup-com.brum.beds.ac.uk
DS Maharaj, H Maharaj, S Daya… - Journal of …, 2006 - Wiley Online Library
… The present study investigated whether 6-hydroxymelatonin (6-OHM) can reduce Fe 2+ -induced lipid peroxidation and necrotic cell damage in the rat hippocampus in vivo. It was found …

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